molecular formula C22H17BrN2O3 B214428 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214428
M. Wt: 437.3 g/mol
InChI Key: CMOGHUIKHQDFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. In

Scientific Research Applications

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in scientific research. It has been shown to have significant activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating the expression of certain genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one for lab experiments is its high potency against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new cancer therapies. However, like many synthetic compounds, it may have limitations in terms of its specificity and selectivity for certain targets, which may limit its usefulness in certain contexts.

Future Directions

There are many potential future directions for research on 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of focus is the development of more selective and potent analogs of this compound, which may have greater efficacy and fewer side effects. Another area of focus is the study of the mechanisms underlying its anti-inflammatory effects, which may have implications for the treatment of a wide range of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may provide insights into the biology of cancer and inflammation.

Synthesis Methods

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step reaction process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with benzaldehyde in the presence of a base to form 2-(benzylidene)pyridine. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to form 1-benzyl-5-bromo-3-hydroxy-2-(pyridin-2-yl)indole. Finally, this compound is reacted with ethyl acetoacetate in the presence of a base to form 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one.

properties

Product Name

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one

InChI

InChI=1S/C22H17BrN2O3/c23-16-9-10-19-17(12-16)22(28,13-20(26)18-8-4-5-11-24-18)21(27)25(19)14-15-6-2-1-3-7-15/h1-12,28H,13-14H2

InChI Key

CMOGHUIKHQDFBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Origin of Product

United States

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